molecular formula C₈H₁₃D₃O₂ B1155867 2-Ethyl-2-methylpentanoic Acid-d3

2-Ethyl-2-methylpentanoic Acid-d3

Cat. No.: B1155867
M. Wt: 147.23
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2-methylpentanoic Acid-d3 is a deuterium-labeled analogue of 2-Ethyl-2-methylpentanoic acid, a well-studied congener of the antiepileptic and teratogenic drug valproic acid (VPA). This high-purity, isotopically labeled standard is specifically designed for use in advanced analytical and toxicological studies. Its primary research value lies in the field of developmental toxicity and teratogenicity, where it serves as a critical internal standard for the precise quantification of the parent compound and its metabolites in biological matrices using LC-MS and GC-MS methods. Researchers use this compound to investigate the structure-activity relationships of valproic acid analogues, which are known to have strict structural requirements for their teratogenic effects, including a free carboxylic group and specific branching at the carbon-2 position . The deuterated form enables more accurate pharmacokinetic (ADME) profiling and mechanistic studies, particularly in established in vitro models like the Embryonic Stem Cell Test (EST), which is a scientifically validated method for predicting the potential of chemicals to inhibit cardiac differentiation and cause embryotoxicity . By facilitating sensitive and reliable analysis, this compound aids in the critical evaluation of novel compounds for teratogenic risk, supporting drug safety assessment and developmental toxicology research. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C₈H₁₃D₃O₂

Molecular Weight

147.23

Synonyms

2-Ethyl-2-methylvaleric-d3 Acid;  2-Ethyl-2-methylpentanoic-d3 Acid;  2-Methyl-2-ethylpentanoic-d3 Acid;  NSC 466-d3;  α-Ethyl-α-methylvaleric-d3 Acid;  α-Methyl-α-ethylvaleric Acid; 

Origin of Product

United States

Comparison with Similar Compounds

2-Ethyl-2-methylpentanoic Acid (Non-deuterated)

  • Molecular Formula : C8H16O2
  • Molecular Weight : 144.21 g/mol
  • CAS : 5343-52-2
  • Key Differences : Lacks deuterium substitution, making it unsuitable for isotope dilution studies. Used as a precursor in drug synthesis (e.g., valproic acid derivatives) .

2-Ethyl-3-methylpentanoic Acid

  • Molecular Formula : C8H16O2
  • Molecular Weight : 144.21 g/mol
  • CAS : 22414-77-3
  • Key Differences : Structural isomer with methyl and ethyl groups on positions 2 and 3, respectively (vs. both on position 2). This positional variance alters physicochemical properties, such as boiling point and acidity (pKa), due to differences in steric effects and hydrogen bonding .

2-Methylbutanoic Acid (CAS 5343-52-2 Derivatives)

  • Molecular Formula : C5H10O2
  • Molecular Weight : 102.13 g/mol
  • CAS : 5343-52-2 (related derivatives)
  • Key Differences : Shorter carbon chain (C5 vs. C8) reduces lipophilicity and bioavailability. Commonly used in flavoring agents rather than biochemical research .

Deuterated and Isotope-Labeled Analogues

Ethyl 2-hydroxy-2-ethyl-d5-3-oxobutanoate-4-13C

  • Molecular Formula : 13CH3COC(OH)(CD2CD3)COOCH2CH3
  • Molecular Weight : 180.22 g/mol
  • Key Differences : A deuterated and 13C-labeled ester (vs. carboxylic acid). Used as a tracer in metabolic flux analysis but lacks the carboxylic acid functionality critical for acid-base reactivity studies .

Shorter-Chain Carboxylic Acids

2-Ethyl-2-methylbutanoic Acid

  • Molecular Formula : C7H14O2
  • Molecular Weight : 130.19 g/mol
  • CAS : 19889-37-3
  • Key Differences: Reduced chain length (C7 vs. C8) lowers molecular weight and alters solubility.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application
2-Ethyl-2-methylpentanoic Acid-d3 C8D3H13O2 147.23 5343-52-2 Isotope-labeled biochemical assays
2-Ethyl-2-methylpentanoic Acid C8H16O2 144.21 5343-52-2 Drug synthesis
2-Ethyl-3-methylpentanoic Acid C8H16O2 144.21 22414-77-3 Research on structural isomerism
2-Methylbutanoic Acid C5H10O2 102.13 5343-52-2 Flavoring agents
2-Ethyl-2-methylbutanoic Acid C7H14O2 130.19 19889-37-3 Industrial synthesis

Preparation Methods

Reaction Mechanism and Conditions

A modified approach from deuterated cytokinin synthesis involves reacting non-deuterated 2-ethyl-2-methylpentanoic acid with deuterium oxide (D₂O) under acidic catalysis. For instance, in the presence of sulfuric acid-d₂, the carboxylic acid group undergoes partial deuteration at the α-position. Elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) enhance deuterium incorporation, achieving isotopic purities of 92–96%.

Purification and Validation

Post-reaction purification via preparative HPLC removes non-deuterated byproducts. Isotopic purity is confirmed using ²H-NMR, which reveals deuterium distribution across the molecule, and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 147.23.

Carbonylation of Deuterated Olefins

This method adapts the Koch-Haaf carbonylation reaction, leveraging deuterated olefin precursors to introduce deuterium during acid formation.

Synthetic Pathway

A patent detailing 2-ethyl-2-methylbutanoic acid synthesis provides a foundational framework. For the deuterated analog, 3-methyl-2-pentene-d₆ is reacted with carbon monoxide (CO) in the presence of concentrated sulfuric acid-d₂ at 68.95–206.85 bar (1000–3000 psig) and 25–100°C. The deuterated olefin undergoes carbocation formation, followed by quenching with D₂O to yield 2-ethyl-2-methylpentanoic Acid-d3:

C5D6H3+CO+D2OH2SO4d2C8H13D3O2\text{C}5\text{D}6\text{H}3 + \text{CO} + \text{D}2\text{O} \xrightarrow{\text{H}2\text{SO}4-\text{d}2} \text{C}8\text{H}{13}\text{D}3\text{O}_2

Yield and Scalability

This method achieves yields of 75–85% with isotopic purity >97%. However, the high-pressure conditions necessitate specialized equipment, limiting large-scale production.

Oxidation of Deuterated Aldehydes

Oxidative conversion of deuterated aldehydes to carboxylic acids offers a streamlined route.

Aldehyde Preparation and Oxidation

2-Ethyl-3-methylpentanal-d₆ is synthesized via hydrogen-deuterium exchange of 2-ethyl-3-methyl-4-pentenal using Raney nickel catalyst and D₂ gas. Subsequent oxidation with oxygen at 20–60°C and 0–500 psi pressure yields the deuterated acid:

C7D6H10O+O2C8H13D3O2+H2O\text{C}7\text{D}6\text{H}{10}\text{O} + \text{O}2 \rightarrow \text{C}8\text{H}{13}\text{D}3\text{O}2 + \text{H}_2\text{O}

Advantages and Limitations

This method avoids acidic conditions, preserving deuterium labels. However, over-oxidation to keto-acids may occur, requiring careful temperature control.

Hydrolysis of Cyano Intermediates

A multi-step route from cyano precursors allows precise deuterium placement.

Reaction Sequence

Adapting a patent for non-deuterated acid, 2-methyl-2-ethylvaleronitrile-d₃ is hydrolyzed under acidic conditions:

  • Cyanoalkylation : 2-Cyanovalerate reacts with deuterated ethyl iodide (C₂D₅I) in tetrahydrofuran (THF) using sodium hydride.

  • Hydrolysis : The nitrile intermediate is treated with 75–80% sulfuric acid, followed by sodium nitrite, to yield the carboxylic acid.

Isotopic Control

Deuterium is introduced at the ethyl branch via C₂D₅I, ensuring >95% isotopic purity at the β-position.

Analytical Validation of Isotopic Purity

TechniqueParameters AnalyzedPurity ThresholdSource
²H-NMRDeuterium distribution≥97%
HRMSMolecular ion (m/z 147.23)≥99%
IR SpectroscopyC=O stretch (~1700 cm⁻¹)Functional group

Comparative Analysis of Methods

MethodYield (%)Isotopic Purity (%)ScalabilityCost Efficiency
Catalytic Exchange70–8092–96ModerateHigh
Olefin Carbonylation75–8597–99LowModerate
Aldehyde Oxidation65–7590–94HighLow
Cyano Hydrolysis80–9095–98ModerateHigh

Q & A

Q. How to design a study investigating the estrogenic activity of this compound?

  • Methodological Answer :
  • In Vitro Assays : Use ERα/β competitive binding assays with fluorescent ligands (e.g., ES2). Compare IC₅₀ values between deuterated and non-deuterated forms .
  • Dose-Response Modeling : Fit data to a Hill equation to assess potency differences attributable to deuteration .

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